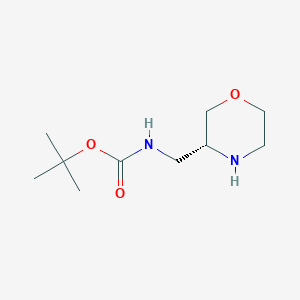

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGAMPLHQAGRIU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628700 | |

| Record name | tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257850-83-1 | |

| Record name | Carbamic acid, N-[(3R)-3-morpholinylmethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257850-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {[(3R)-morpholin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Boc-protected morpholin-3-ylmethylamine

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (morpholin-3-ylmethyl)carbamate

In the landscape of modern medicinal chemistry and drug development, the morpholine moiety is a privileged scaffold, prized for its favorable metabolic stability, aqueous solubility, and ability to engage in crucial hydrogen bonding interactions. When functionalized and protected, such as in the case of tert-butyl (morpholin-3-ylmethyl)carbamate (Boc-protected morpholin-3-ylmethylamine), it becomes a versatile building block for synthesizing complex molecules with therapeutic potential. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for precise chemical modifications at the primary amine.

This guide offers an in-depth exploration of the core physicochemical properties of Boc-protected morpholin-3-ylmethylamine. Understanding these characteristics is not merely an academic exercise; it is fundamental to its application in synthesis, purification, formulation, and predicting its behavior in biological systems. We will delve into the causality behind experimental choices for characterizing this molecule, presenting field-proven methodologies that ensure data integrity and reproducibility.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. Key identifiers for tert-butyl (morpholin-3-ylmethyl)carbamate are consolidated below.

| Identifier | Value | Reference |

| IUPAC Name | tert-butyl N-(morpholin-3-ylmethyl)carbamate | [1] |

| CAS Number | 169750-75-8 (racemic) | [1] |

| 1257850-83-1 ((R)-enantiomer) | [2] | |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [2] |

| Molecular Weight | 216.28 g/mol | [2][3] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1COCCN1 | [1] |

The molecule's structure, featuring a morpholine ring, a methylene linker, and a Boc-protected amine, dictates its chemical behavior.

Caption: 2D structure of tert-butyl (morpholin-3-ylmethyl)carbamate.

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of the compound. Where specific experimental data is not publicly available, expected values are inferred based on structural analogues and established principles.

| Property | Value / Expected Range | Significance in Drug Development |

| Physical State | Liquid | Influences handling, storage, and formulation strategies.[3] |

| Boiling Point | High; requires vacuum distillation | Defines purification methods and thermal stability limits. |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, DCM); limited solubility in water and non-polar solvents. | Critical for reaction conditions, purification, and formulation. Affects bioavailability.[4] |

| pKa | ~8.0 - 9.0 (for the morpholine nitrogen) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| logP | ~0.5 - 1.5 (calculated estimate) | Measures lipophilicity, a key predictor of membrane permeability, metabolic stability, and off-target effects.[5][6] |

Experimental Determination of Physicochemical Properties

This section details the methodologies for determining the key properties outlined above. The protocols are designed to be self-validating, incorporating controls and system suitability checks.

Boiling Point Determination

Given its expected high molecular weight and polarity, the compound is likely to have a high boiling point and may degrade at atmospheric pressure. Therefore, determination via vacuum distillation is the most appropriate method.

Causality: Reduced pressure lowers the boiling point of a liquid, allowing for distillation at a lower temperature, which prevents thermal decomposition of the compound.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume (1-2 mL) of the purified compound into the distillation flask along with a magnetic stir bar.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to a stable, known value (e.g., 1 mmHg).

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and the first drop of condensate forms on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Data Normalization: Use a pressure-temperature nomograph to correct the observed boiling point to a standard pressure if required.

Solubility Assessment

Solubility dictates the choice of solvents for synthesis, purification, and formulation. A tiered approach, from qualitative to quantitative, provides a comprehensive profile.

Causality: The principle "like dissolves like" governs solubility. The polarity of the molecule, driven by the morpholine and carbamate groups, suggests solubility in polar solvents. The hydrocarbon portions (Boc group and backbone) may impart some solubility in less polar environments.

Step-by-Step Protocol for Quantitative Determination:

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, dichloromethane, hexane).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated analytical technique like HPLC-UV or LC-MS.[7][8]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mmol/L.

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] The shake-flask method is the gold standard for its experimental determination.[10]

Causality: logP measures the equilibrium distribution of a neutral compound between an aqueous and a lipophilic phase. A higher logP indicates greater lipophilicity. For ionizable molecules like this one, the distribution coefficient (logD) at a specific pH is often more relevant.

Caption: Experimental workflow for logP determination via the shake-flask method.

Step-by-Step Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or buffer, for logD) with n-octanol by mixing them and allowing the phases to separate.

-

Standard Curve: Prepare a standard concentration curve of the compound using HPLC-UV or LC-MS.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octanol and water phases.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning, then centrifuge to ensure complete phase separation.

-

Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using the calibrated HPLC method.

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Acidity/Basicity (pKa) Determination

The pKa value indicates the strength of an acid or base. For Boc-protected morpholin-3-ylmethylamine, the secondary amine within the morpholine ring is the primary basic center. Its pKa will determine the degree of protonation at physiological pH.

Causality: The lone pair of electrons on the morpholine nitrogen can accept a proton. The pKa is the pH at which 50% of the molecules are in their protonated (conjugate acid) form and 50% are in their neutral form. Potentiometric titration is a robust method for its determination.[10]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a solvent mixture, typically water with a co-solvent like methanol to ensure solubility.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For more accuracy, the first derivative of the curve can be plotted to precisely identify the equivalence point.

Spectroscopic and Chromatographic Characterization

Beyond bulk physicochemical properties, detailed structural confirmation and purity assessment are essential. This is achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons provide a detailed map of the molecule's connectivity. The presence of the Boc group is typically confirmed by a strong singlet at ~1.4 ppm in the ¹H NMR spectrum.[11]

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule, typically showing the protonated molecular ion [M+H]⁺.[12][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column is often suitable.[14][15] By developing a method with a suitable mobile phase gradient, one can separate the main compound from any impurities or starting materials. Purity is assessed by the relative area of the main peak.[16]

Caption: A typical analytical workflow for compound validation.

Conclusion

The physicochemical properties of tert-butyl (morpholin-3-ylmethyl)carbamate define its utility as a chemical building block. Its liquid state, solubility in common organic solvents, and the basicity of its morpholine nitrogen are all critical parameters that inform its handling, reaction optimization, and purification. The experimental protocols detailed herein provide a robust framework for researchers to validate this compound, ensuring the quality and reproducibility of their scientific endeavors. A thorough characterization, grounded in the principles of causality and scientific integrity, is indispensable for accelerating the journey from molecular design to innovative therapeutic solutions.

References

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved January 27, 2026, from [Link]

-

J. Med. Chem. (1999). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved January 27, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (n.d.). Mass Spectra of N-Substituted Ethyl Carbamates. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Retrieved January 27, 2026, from [Link]

-

RSC Publishing. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved January 27, 2026, from [Link]

-

Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved January 27, 2026, from [Link]

-

MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. Retrieved January 27, 2026, from [Link]

-

UMass Lowell. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 27, 2026, from [Link]

-

Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved January 27, 2026, from [Link]

-

Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved January 27, 2026, from [Link]

-

Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved January 27, 2026, from [Link]

-

WebAssign. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Retrieved January 27, 2026, from [Link]

-

MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 27, 2026, from [Link]

-

Angelo State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 27, 2026, from [Link]

-

Agilent. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved January 27, 2026, from [Link]

-

Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved January 27, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved January 27, 2026, from [Link]

-

University of California, Irvine. (n.d.). pKa Values of Common Bases. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 27, 2026, from [Link]

-

Lead Sciences. (n.d.). (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate. Retrieved January 27, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. ijpsdronline.com [ijpsdronline.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. hpst.cz [hpst.cz]

- 14. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sepscience.com [sepscience.com]

- 16. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Thermal Stability and Decomposition of (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate, a key intermediate in pharmaceutical synthesis. Understanding the thermal behavior of this molecule is paramount for ensuring drug substance quality, process safety, and establishing appropriate storage conditions and shelf-life. This document outlines a multi-faceted analytical approach, integrating thermo-analytical techniques with chromatographic separation to build a robust stability profile. We delve into the causality behind experimental choices, providing detailed, self-validating protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Forced Degradation (Isothermal Stress) studies. The guide culminates in the interpretation of analytical data to propose potential decomposition mechanisms, supported by authoritative literature.

Introduction: The Critical Role of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of safety, quality, and efficacy. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] For a molecule like (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate, which contains a thermally labile tert-butoxycarbonyl (Boc) protecting group, a thorough investigation into its response to thermal stress is not merely a regulatory requirement but a fundamental aspect of risk mitigation.

Forced degradation studies, which involve subjecting the compound to stress conditions more severe than accelerated stability testing, are essential.[2][3] These studies provide critical insights into potential degradation pathways, help in the development of stability-indicating analytical methods, and inform the selection of appropriate formulation and packaging strategies.[4] This guide provides the scientific rationale and detailed methodologies for executing a comprehensive thermal stability assessment.

Molecular Profile: (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

To understand the stability of (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate, one must first consider its structural features. The molecule consists of three key components:

-

A morpholine ring : A heterocyclic scaffold common in medicinal chemistry.[5]

-

A chiral center at the 3-position of the morpholine ring.

-

A tert-butoxycarbonyl (Boc) group : A widely used amine protecting group known for its sensitivity to both acidic conditions and heat.[6]

The primary point of thermal lability is the Boc-protected amine. The carbamate linkage is susceptible to thermal cleavage, which can proceed through several mechanisms.[7][8] Additionally, the morpholine ring itself, while generally stable, can undergo decomposition under harsh conditions, potentially involving ring-opening reactions.[9][10]

A Strategic Framework for Thermal Stability Assessment

A robust evaluation of thermal stability is not a single experiment but a logical progression of analyses. Each step provides data that informs the next, creating a comprehensive and self-validating picture of the molecule's behavior under thermal stress.

Phase 1: Initial Thermo-Analytical Screening

The initial phase uses bulk thermal analysis techniques to quickly establish the temperature range at which the material begins to change.

Causality: TGA is the foundational experiment in any thermal stability study. Its purpose is to measure changes in mass as a function of temperature in a controlled atmosphere.[11][12][13] This directly identifies the onset temperature of decomposition, where the molecule begins to lose mass through the evolution of volatile fragments. This information is critical for preventing the use of temperatures in subsequent experiments (like DSC) that would cause complete sample degradation before melting or other transitions can be observed.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.

-

Temperature Program: Equilibrate at 30°C, then ramp from 30°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

Causality: While TGA detects mass loss, DSC detects changes in heat flow.[14] This allows for the characterization of thermal events that do not involve mass loss, such as melting, crystallization, and solid-solid phase transitions.[15][16] For decomposition, DSC reveals whether the process is endothermic (requiring energy) or exothermic (releasing energy), a critical safety consideration. An exothermic decomposition can lead to a runaway reaction.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then ramp from 30°C to a temperature approximately 20°C above the TGA Tonset at a rate of 10°C/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting point, Tm) and exothermic peaks (e.g., decomposition, Td).

Phase 2: Forced Degradation via Isothermal Stress

Causality: TGA and DSC provide information on rapid decomposition at high temperatures. Isothermal stress testing is designed to simulate degradation over longer periods at more relevant temperatures, generating degradation products in sufficient quantities for identification and quantification.[2][17] The temperatures are chosen to be challenging but not destructive, typically aiming for 5-20% degradation, as recommended by ICH guidelines.[3][4]

Protocol:

-

Temperature Selection: Based on the TGA/DSC data, select at least three temperatures for the study. For example, 60°C, 80°C, and 100°C (solid-state).

-

Sample Preparation: Place accurately weighed amounts of the substance in individual, loosely capped glass vials to allow for the escape of any evolved gases.

-

Stress Application: Place the vials in calibrated, temperature-controlled stability chambers or ovens for pre-determined time points (e.g., 1, 3, 7, and 14 days).

-

Sample Collection: At each time point, remove one vial from each temperature condition. Store at -20°C prior to analysis to halt further degradation. Include an unstressed control sample (T=0).

Phase 3: Chromatographic Analysis and Characterization

Causality: This phase is crucial for separating and identifying the products formed during isothermal stress. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can resolve the parent compound from all its degradation products, ensuring accurate quantification of the parent drug's decay.[4] Coupling this with Mass Spectrometry (LC-MS) allows for the structural elucidation of the unknown degradant peaks.

Protocol: Stability-Indicating HPLC-UV Method

-

Method Development: Develop a reverse-phase HPLC method. A typical starting point would be:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-programmed gradient from 5% B to 95% B to ensure elution of all components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (where the carbamate may absorb).

-

Column Temperature: 30°C.

-

-

Sample Analysis: Dissolve the stressed and control samples in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL). Inject and analyze.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Calculate the percentage of each new impurity peak using area normalization.

-

Plot the % parent compound remaining versus time for each temperature to assess the degradation rate.

-

Protocol: LC-MS for Impurity Identification

-

Analysis: Analyze the most degraded sample using the developed HPLC method coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Interpretation: Obtain the accurate mass of the impurity peaks. Use this mass to predict possible elemental compositions and propose structures consistent with the parent molecule.

Data Interpretation and Proposed Decomposition Pathways

The combination of thermal and chromatographic data allows for the construction of a logical degradation narrative.

Expected Analytical Data

The following table summarizes hypothetical data that could be obtained from the described experiments.

| Analytical Technique | Parameter | Hypothetical Value | Interpretation |

| TGA | Tonset (Nitrogen) | ~165 °C | Onset of significant mass loss, likely due to loss of the Boc group. |

| DSC | Tm (Melting Point) | ~110 °C | Sharp endotherm indicating a crystalline solid. |

| Td (Decomposition) | >170 °C (Exotherm) | Exothermic decomposition event occurring after melting. | |

| Isothermal Stress (80°C, 7 days) | % Parent Remaining | 92.5% | Significant degradation occurs under accelerated conditions. |

| Major Impurity 1 (RRT ~0.4) | 4.8% | A more polar degradant is the primary product. | |

| Major Impurity 2 (RRT ~1.2) | 1.5% | A less polar degradant is a minor product. | |

| LC-MS | Impurity 1 Mass | m/z 131.0866 [M+H]+ | Corresponds to the de-protected amine: (R)-morpholin-3-ylmethanamine. |

| Impurity 2 Mass | m/z 57.0704 [M+H]+ | Corresponds to the tert-butyl cation or its products. |

Proposed Thermal Decomposition Pathway

Based on the known chemistry of Boc-protected amines, the primary thermal decomposition pathway is the elimination of the Boc group.[7] This process involves the formation of a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[7] This is consistent with thermolytic deprotection studies which often occur at elevated temperatures.[18]

Note: The DOT script above uses placeholder image URLs. In a real application, these would be replaced with actual chemical structure images.

Further degradation of the morpholine ring could occur under more extreme conditions, potentially involving C-N or C-O bond cleavage, but the de-Boc reaction is expected to be the primary and initial decomposition event under mild thermal stress.[9][10]

Conclusion and Mitigation Strategies

This guide establishes a comprehensive, scientifically-grounded strategy for assessing the thermal stability of (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate. The primary thermal liability is unequivocally the Boc-protecting group, which degrades to yield the free amine. The data generated through the described TGA, DSC, and forced degradation studies are essential for:

-

Process Safety: Understanding the exothermic nature of the decomposition is vital for safe scale-up.

-

Storage Conditions: The data informs the setting of appropriate storage and handling temperatures to prevent degradation.

-

Regulatory Submissions: This comprehensive stability package is a core component of regulatory filings, as outlined in ICH guidelines.[1][19][20][21][22]

To mitigate thermal decomposition, it is recommended that (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate be stored in well-sealed containers under refrigerated conditions and protected from acidic environments, which are known to catalyze Boc-group cleavage.[23]

References

-

Bream, R. N., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

Cozzi, F., et al. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories. Available at: [Link]

-

Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(8), 3174–3176. Available at: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. Available at: [Link]

-

Bhaskar, R., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 152, 1-12. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). Thermal Methods for Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

-

Eawag. (n.d.). Morpholine Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Available at: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

-

Jensen, G. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

-

Lambda Solutions. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available at: [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Available at: [Link]

-

Singh, R., et al. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(44), 9474–9487. Available at: [Link]

-

Sravani, G., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]

-

Johnson, C. M. (2013). Differential Scanning Calorimetry as a Method for Assessing the Thermal Stability and Conformation of Protein Antigens. Methods in Molecular Biology, 988, 239–256. Available at: [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Available at: [Link]

-

Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Sule, S., et al. (2023). Pharmaceutical Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]

-

Daly, N. J., & Ziolkowski, F. (1972). Thermolyses of NN-dimethylcarbamates and the implications for thermal β-elimination reaction mechanisms. Journal of the Chemical Society, Chemical Communications, (16), 911. Available at: [Link]

-

ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

-

Samala, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(115), 95201-95205. Available at: [Link]

-

Giri, B. R., & El-Sayed, M. A. (2012). A mechanistic and kinetic study on the decomposition of morpholine. The Journal of Physical Chemistry A, 116(32), 8273–8284. Available at: [Link]

-

ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. Available at: [Link]

-

Therapeutic Goods Administration (TGA). (2003). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Available at: [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Available at: [Link]

-

Gilbert, R., et al. (1995). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. Journal of Nuclear Materials, 224(1), 1-10. Available at: [Link]

-

Le, H. M., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21111. Available at: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Available at: [Link]

-

SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

-

Tsvetkov, D. O., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1320. Available at: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A mechanistic and kinetic study on the decomposition of morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. quercus.be [quercus.be]

- 15. resolvemass.ca [resolvemass.ca]

- 16. tainstruments.com [tainstruments.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 21. ICH Official web site : ICH [ich.org]

- 22. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Enantioselective Synthesis of (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Prepared by: A Senior Application Scientist

Abstract and Significance

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS 1257850-83-1) is a chiral heterocyclic building block of significant interest in modern medicinal chemistry and drug development.[1][2] The morpholine scaffold is a privileged structure found in numerous biologically active compounds, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] The carbamate moiety, specifically the tert-butyloxycarbonyl (Boc) protecting group, serves a dual role: it modulates the compound's polarity and provides a stable, yet readily cleavable, handle for subsequent synthetic transformations.[4][5]

This document provides a comprehensive, field-tested guide for the enantioselective synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and offer expert insights to navigate potential challenges. The protocol is designed to be a self-validating system, incorporating in-process controls and detailed characterization methods to ensure the synthesis of a high-purity final product.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of the target molecule is logically divided into two primary stages: the construction of the chiral morpholine core followed by the protection of the exocyclic primary amine.

Caption: Retrosynthetic pathway for the target compound.

Our chosen strategy emphasizes stereochemical control and practical scalability. We will employ a synthetic route that begins with a commercially available chiral amino alcohol. The key steps involve:

-

N-Protection and Cyclization: Introduction of a stable protecting group on the nitrogen atom that also facilitates the subsequent intramolecular cyclization to form the morpholine ring. N-benzylation is a robust choice, offering stability and ease of removal via hydrogenolysis. The cyclization is achieved by activating the primary hydroxyl group.

-

Functional Group Manipulation: Conversion of a C3-substituent into an aminomethyl group. A common and effective method involves the introduction of a nitrile group, followed by its reduction.

-

Final Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) group onto the primary amine, a standard and high-yielding transformation.[6]

This approach provides a reliable pathway to the target molecule with excellent enantiomeric purity, leveraging well-established and scalable chemical transformations.

Detailed Synthesis Protocol

Part A: Synthesis of (R)-4-Benzylmorpholin-3-yl)methanol

The initial phase involves the construction of the core chiral morpholine ring system starting from a suitable chiral precursor, (R)-2-amino-3-phenylpropan-1-ol. The N-benzyl group is installed first, followed by an intramolecular cyclization.

Materials and Reagents:

-

(R)-2-amino-3-phenylpropan-1-ol

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

2-Chloroethanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

-

N-Benzylation: To a stirred suspension of (R)-2-amino-3-phenylpropan-1-ol (1.0 eq) and K₂CO₃ (2.5 eq) in acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature. Heat the mixture to 60°C and stir for 16 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude N-benzylated intermediate.

-

Cyclization Precursor Formation: Dissolve the crude N-benzylated intermediate in anhydrous THF. Add 2-chloroethanol (1.2 eq) and cool the mixture to 0°C.

-

Intramolecular Cyclization: Add NaH (2.5 eq) portion-wise to the cooled solution, maintaining the temperature below 5°C. Scientist's Note: The addition of NaH is highly exothermic and generates hydrogen gas. Ensure proper ventilation and slow, controlled addition. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Carefully quench the reaction by the slow dropwise addition of water at 0°C. Dilute with EtOAc and separate the layers. Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford (R)-4-benzylmorpholin-3-yl)methanol as a pure compound.

Part B: Synthesis of (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

This stage involves the conversion of the hydroxyl group to the Boc-protected amine via a nitrile intermediate.

Materials and Reagents:

-

(R)-4-benzylmorpholin-3-yl)methanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH)

Step-by-Step Protocol:

-

Mesylation: Dissolve the alcohol from Part A (1.0 eq) in anhydrous DCM and cool to 0°C. Add TEA (1.5 eq), followed by the dropwise addition of MsCl (1.2 eq). Stir at 0°C for 2 hours.

-

Nitrile Formation: In a separate flask, prepare a solution of NaCN (3.0 eq) in DMSO. Add the crude mesylate solution from the previous step to the NaCN solution at room temperature. Heat the mixture to 80°C and stir for 6 hours.

-

Work-up and Extraction: Cool the reaction mixture, dilute with water, and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product is (R)-2-(4-benzylmorpholin-3-yl)acetonitrile.

-

Nitrile Reduction: Caution: LAH is a highly reactive and water-sensitive reagent. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Suspend LAH (2.0 eq) in anhydrous THF and cool to 0°C. Add a solution of the crude nitrile in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Quenching: Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. Stir until a granular precipitate forms.

-

Intermediate Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate to yield crude (R)-1-(4-benzylmorpholin-3-yl)methanamine.

-

Debenzylation and Boc Protection (One-Pot): Dissolve the crude amine in methanol. Add Boc₂O (1.1 eq). To this mixture, add 10% Pd/C (10 mol% Pd). Degas the flask and place it under an atmosphere of hydrogen (H₂, balloon or Parr shaker). Stir vigorously for 16 hours.

-

Final Purification: Filter the reaction mixture through Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (eluent: DCM/MeOH gradient) to yield (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate as the final product.

Quantitative Data Summary

| Step | Key Reagents | Stoichiometry (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Part A | (R)-2-amino-3-phenylpropan-1-ol | 1.0 | ACN / THF | 0 to 60 | 28 | 65-75 |

| Benzyl bromide, NaH | 1.1, 2.5 | |||||

| Part B | (R)-4-benzylmorpholin-3-yl)methanol | 1.0 | DCM / DMSO | 0 to 80 | 8 | 70-80 (2 steps) |

| MsCl, NaCN | 1.2, 3.0 | |||||

| Crude Nitrile Intermediate | 1.0 | THF | 0 to Reflux | 4 | 85-95 | |

| LAH | 2.0 | |||||

| Crude Amine Intermediate | 1.0 | Methanol | RT | 16 | 80-90 (2 steps) | |

| Boc₂O, Pd/C | 1.1, 0.1 |

Quality Control and Characterization

To validate the successful synthesis and purity of the final product, the following analytical techniques are essential:

-

Thin Layer Chromatography (TLC): Used for routine monitoring of reaction progress. A typical mobile phase for the final product is 10% Methanol in Dichloromethane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the structural integrity and the presence of all expected protons (e.g., Boc group singlet ~1.4 ppm, morpholine ring protons, etc.).

-

¹³C NMR: To confirm the number of unique carbon environments.

-

-

Mass Spectrometry (MS): To verify the molecular weight of the product (C₁₀H₂₀N₂O₃, MW: 216.28 g/mol ).[2] Expected [M+H]⁺ = 217.3.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) of the final product, ensuring the stereochemistry was retained throughout the synthesis.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter to confirm the (R)-enantiomer is the major product.

Workflow Visualization

Caption: Synthetic workflow from starting material to final product.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (2022). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Enantioselective synthesis of morpholine.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ACS Publications. (2014). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved from [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

PubMed Central (PMC). (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of BOC-L-Bpa. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 3-(N-indolyl)quinolines containing axial and central chiralities. Retrieved from [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

ResearchGate. (2020). How can we deprotect of boc-protecing group in gelatin?. Retrieved from [Link]

-

ResearchGate. (2011). An Efficient Synthesis of (R)-3-Aminothiolane. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

Sources

Application Note: Asymmetric Synthesis of Chiral 3-Substituted Morpholine Derivatives

Introduction: The Privileged Morpholine Scaffold in Modern Chemistry

The morpholine ring is a cornerstone heterocyclic motif in medicinal chemistry and drug development.[1] Its unique physicochemical properties—including metabolic stability, enhanced aqueous solubility, and favorable pharmacokinetic profiles—make it a "privileged scaffold" for engaging with biological targets.[1] A significant number of approved drugs and clinical candidates, such as the antibacterial agent Linezolid and the antiemetic Aprepitant, feature a morpholine core.[2][3] The biological activity of these molecules is often critically dependent on the precise three-dimensional arrangement of their atoms, particularly at the C3 position of the morpholine ring. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral 3-substituted morpholines is a paramount objective for researchers in organic synthesis and pharmaceutical development.[4]

This guide provides an in-depth overview of field-proven strategies for constructing these valuable chiral building blocks. We move beyond simple procedural lists to explain the underlying principles and causal relationships behind key experimental choices. The protocols described herein are designed to be self-validating, offering researchers and drug development professionals a trusted resource for synthesizing enantiomerically enriched 3-substituted morpholine derivatives.

Strategy 1: Catalytic Asymmetric Hydrogenation of Dehydromorpholine Precursors

One of the most direct and atom-economical methods for installing chirality is through the asymmetric hydrogenation of a prochiral olefin. In the context of morpholine synthesis, this involves the preparation of a 3-substituted-3,4-dihydro-2H-1,4-oxazine (a dehydromorpholine) followed by enantioselective reduction using a chiral catalyst. Rhodium complexes bearing chiral bisphosphine ligands have proven exceptionally effective for this transformation.[5]

The success of this method hinges on the ability of the chiral ligand to create a binding pocket that forces the substrate to coordinate to the metal center in a specific orientation, leading to hydrogen delivery to one face of the double bond preferentially. The choice of N-protecting group on the substrate is crucial, as it influences the electronic properties and conformational rigidity of the olefin, thereby impacting both reactivity and enantioselectivity.[5]

Logical Workflow for Asymmetric Hydrogenation

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Protocol 1: Rhodium/SKP-Phos Catalyzed Asymmetric Hydrogenation

This protocol is adapted from methodologies demonstrating high efficiency and enantioselectivity in the hydrogenation of N-acyl dehydromorpholines.[1][5] The SKP-Phos ligand, a chiral bisphosphine, is particularly effective due to its steric and electronic properties that create a highly selective catalytic environment.[1]

Materials:

-

N-Acyl-3-aryl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)

-

[Rh(COD)₂]BF₄ (0.5 mol%)

-

(R)-SKP-Phos (0.55 mol%)

-

Dichloromethane (DCM), degassed

-

Hydrogen gas (H₂)

-

Stainless steel autoclave with magnetic stirring

Procedure:

-

Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ and (R)-SKP-Phos to a flame-dried Schlenk flask. Add degassed DCM and stir the solution at room temperature for 30 minutes to allow for catalyst pre-formation. The solution should turn a reddish-orange color.

-

Reaction Setup: In a separate flask, dissolve the N-acyl-3-aryl-3,4-dihydro-2H-1,4-oxazine substrate in degassed DCM.

-

Hydrogenation: Transfer the substrate solution and the pre-formed catalyst solution to the stainless steel autoclave inside the glovebox. Seal the autoclave.

-

Remove the autoclave from the glovebox, connect it to a hydrogen line, and purge the system with H₂ gas 3-5 times.

-

Pressurize the autoclave to the desired pressure (e.g., 50 bar) with H₂.

-

Begin vigorous magnetic stirring and heat the reaction to the specified temperature (e.g., 30 °C).

-

Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely venting and purging the system) and analyzing them by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Determine the enantiomeric excess (ee) of the purified product using chiral stationary phase High-Performance Liquid Chromatography (HPLC).

| Entry | Substrate (3-Aryl Group) | Yield (%) | ee (%) |

| 1 | Phenyl | >99 | 99 |

| 2 | 4-Chlorophenyl | >99 | 99 |

| 3 | 4-Trifluoromethylphenyl | >99 | 94 |

| 4 | 3-Methoxyphenyl | >99 | 94 |

| 5 | 2-Naphthyl | >99 | 90 |

| Data synthesized from representative results.[1][5] |

Strategy 2: Tandem One-Pot Hydroamination and Asymmetric Transfer Hydrogenation

For substrates that are not pre-formed cyclic enamines, a tandem approach offers significant advantages in operational simplicity and efficiency. This strategy combines an initial cyclization step with a subsequent asymmetric reduction in a single reaction vessel. A powerful example is the synthesis of 3-substituted morpholines from aminoalkyne substrates.[6] The process first utilizes a titanium catalyst for an intramolecular hydroamination to form a cyclic imine, which is then reduced in situ by a chiral Ruthenium catalyst via asymmetric transfer hydrogenation.[6]

The success of this one-pot reaction relies on the compatibility of the two distinct catalytic cycles. The choice of hydrogen source for the transfer hydrogenation (e.g., formic acid/triethylamine) is critical and must not interfere with the initial hydroamination step. A key insight for this system is the crucial role of hydrogen-bonding interactions between the substrate's ether oxygen and the chiral ligand on the Ru catalyst, which enhances stereochemical control.[6]

Catalytic Cycles for Tandem Synthesis

Caption: Tandem catalytic cycles for one-pot synthesis.

Protocol 2: One-Pot Ti/Ru Tandem Synthesis

This protocol is based on the efficient and practical enantioselective synthesis of 3-substituted morpholines developed by Schafer and coworkers.[6]

Materials:

-

Aminoalkyne substrate (1.0 equiv)

-

Ti(NMe₂)₂(BIA(S)Ph₂) (hydroamination catalyst, 5 mol%)

-

[RuCl(p-cymene)((S,S)-TsDPEN)] (transfer hydrogenation catalyst, 2 mol%)

-

Formic acid (5.0 equiv)

-

Triethylamine (2.0 equiv)

-

Toluene, anhydrous

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aminoalkyne substrate, the Ti hydroamination catalyst, and anhydrous toluene.

-

Hydroamination: Heat the reaction mixture to 110 °C and stir for the prescribed time (e.g., 12-24 hours) to allow for complete formation of the cyclic imine intermediate. Monitor by TLC or ¹H NMR of an aliquot.

-

Asymmetric Transfer Hydrogenation: After cooling the reaction to room temperature, add the chiral Ru catalyst, followed by triethylamine and then formic acid.

-

Heat the mixture to 40 °C and stir for 24 hours.

-

Workup: Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

| Entry | Substrate (R Group) | Yield (%) | ee (%) |

| 1 | Phenyl | 85 | 96 |

| 2 | 4-Methoxyphenyl | 81 | 97 |

| 3 | 2-Thienyl | 75 | 95 |

| 4 | Cyclohexyl | 78 | 98 |

| 5 | n-Butyl | 70 | 95 |

| Data synthesized from representative results.[6] |

Strategy 3: Chiral Pool Approach via Palladium-Catalyzed Carboamination

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can serve as starting materials in synthesis.[7] Enantiopure amino alcohols are prime examples. This strategy leverages the pre-existing stereocenter of the amino alcohol to direct the formation of new stereocenters during the cyclization process.

A concise synthesis of cis-3,5-disubstituted morpholines has been developed using a key Pd-catalyzed carboamination reaction.[8] The synthesis begins with an enantiopure N-Boc amino alcohol, which is converted to an O-allyl ethanolamine derivative. This intermediate then undergoes an intramolecular coupling with an aryl or alkenyl halide, catalyzed by a palladium complex, to form the morpholine ring as a single stereoisomer.[8] This method is powerful because the stereochemistry at C3 is controlled by the choice of the starting amino alcohol, and the substituent at C5 is determined by the choice of the O-allyl group.

Protocol 3: Diastereoselective Pd-Catalyzed Carboamination

This protocol describes the key cyclization step adapted from the work of Wolfe and coworkers.[8]

Materials:

-

O-allyl ethanolamine derivative (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Pd₂(dba)₃ (2.5 mol%)

-

2-(Di-tert-butylphosphino)biphenyl (ligand, 7.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.5 equiv)

-

Toluene, anhydrous

Procedure:

-

Reaction Setup: In a glovebox, combine Pd₂(dba)₃, the phosphine ligand, and NaOtBu in an oven-dried Schlenk tube.

-

Add the O-allyl ethanolamine derivative, the aryl bromide, and anhydrous toluene.

-

Seal the tube with a Teflon screw cap.

-

Reaction: Remove the tube from the glovebox and heat the mixture in an oil bath at 100 °C for 18-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the pure morpholine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

| Starting Amino Alcohol | Aryl Bromide | Product Configuration | Yield (%) |

| (R)-Phenylglycinol | Bromobenzene | (cis)-3,5-diphenylmorpholine | 75 |

| (S)-Alaninol | 4-Bromoanisole | (cis)-3-methyl-5-(4-methoxyphenyl)morpholine | 81 |

| (S)-Valinol | 2-Bromonaphthalene | (cis)-3-isopropyl-5-(2-naphthyl)morpholine | 72 |

| Data synthesized from representative results.[8] |

Troubleshooting and Method Selection

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Enantioselectivity | - Ineffective chiral ligand/catalyst.- Non-optimal reaction temperature.- Impure or wet solvent/reagents. | - Screen different chiral ligands.- Lower the reaction temperature.- Ensure all reagents and solvents are rigorously dried and degassed. |

| Low Yield | - Catalyst deactivation.- Poor substrate reactivity.- Incomplete reaction. | - Increase catalyst loading.- Use a more active catalyst system.- Increase reaction time or temperature.- Check for substrate decomposition. |

| Side Product Formation | - Racemization of product or intermediates.- Competing reaction pathways (e.g., elimination). | - Use milder reaction conditions (lower temperature, weaker base).- Modify the substrate's protecting group to disfavor side reactions. |

Choosing a Strategy:

-

For Atom Economy and Directness: Asymmetric hydrogenation (Strategy 1) is often preferred if a suitable prochiral olefin can be synthesized efficiently.

-

For Convergent and Modular Synthesis: The Pd-catalyzed carboamination (Strategy 3) is excellent as it allows for variation of two different substituents by choosing the amino alcohol and the aryl halide independently.

-

For Operational Simplicity: The one-pot tandem reaction (Strategy 2) avoids the isolation of intermediates, saving time and resources, making it attractive for library synthesis.

Conclusion

The asymmetric synthesis of chiral 3-substituted morpholines is a well-developed field with multiple powerful and reliable strategies available to the modern chemist. Catalytic enantioselective methods, including asymmetric hydrogenation and tandem reactions, provide highly efficient routes to these valuable compounds with excellent levels of stereocontrol. Concurrently, chiral pool-based approaches offer a robust and predictable way to construct specific diastereomers. The choice of method ultimately depends on the specific target molecule, available starting materials, and desired scale of the synthesis. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers aiming to incorporate these privileged scaffolds into their drug discovery and development programs.

References

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). An Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines via a Tandem Hydroamination/Asymmetric Transfer Hydrogenation Reaction. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

-

Ney, J. E., & Wolfe, J. P. (2005). A New Strategy for the Synthesis of Substituted Morpholines: Palladium-Catalyzed Carboamination of O-Allyl Ethanolamines. Organic Letters, 7(23), 5297–5300. [Link]

-

Kim, D. W., & Doyle, M. P. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 23(15), 5895–5899. [Link]

-

Tan, J., Wang, Z., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(41), 13868–13873. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. Retrieved from [Link]

-

Li, X., & Zhang, J. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 54(74), 10432–10435. [Link]

- Google Patents. (n.d.). Novel process for preparation of linezolid and its novel intermediates.

-

ACS Publications. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. [Link]

- Google Patents. (n.d.). Preparation method of aprepitant intermediate.

-

Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(6), 463-470. [Link]

-

ResearchGate. (n.d.). Request PDF: ChemInform Abstract: New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]

-

Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. [Link]

-

ResearchGate. (n.d.). Chapter 10 Synthesis of aprepitant. Retrieved from [Link]

-

Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 58(1), 123-126. [Link]

-

Maimone, T. J., & Baran, P. S. (2007). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Nature Chemistry, 1(1), 1-1. [Link]

-

Zhang, Z., & Gong, J. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(1), 89-94. [Link]

-

Taylor & Francis Online. (2019). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Synthetic Communications, 49(18), 2351-2358. [Link]

- Google Patents. (n.d.). Chemical synthesis method for linezolid.

-

ACS Publications. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 78(10), 4762–4770. [Link]

-

DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [Link]

-

National Institutes of Health. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

-

MDPI. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(19), 6567. [Link]

- Google Patents. (n.d.). Process for the preparation of linezolid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Morpholine Scaffold - A Privileged Element in Peptidomimetic Design

The morpholine moiety has emerged as a "privileged scaffold" in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and physicochemical properties to bioactive molecules.[1][2] Its incorporation into peptide structures can enhance metabolic stability, improve aqueous solubility, and modulate conformational flexibility, making it a valuable tool in the design of novel therapeutics.[2] (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate serves as a key building block for introducing this valuable structural motif into peptide chains, offering a strategic approach to crafting next-generation peptidomimetics. This document provides a comprehensive guide to its application in solid-phase peptide synthesis (SPPS), from the synthesis of the building block itself to the characterization of the final morpholine-containing peptide.

Section 1: The Building Block - (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1257850-83-1 | N/A |

| Molecular Formula | C₁₀H₂₀N₂O₃ | N/A |

| Molecular Weight | 216.28 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Chirality | (R)-enantiomer | N/A |

Synthesis of (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Workflow for the Synthesis of (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Caption: Proposed synthetic workflow for (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate.

Section 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate into a growing peptide chain on a solid support requires careful consideration of its structural features, namely the Boc-protected primary amine and the secondary amine within the morpholine ring. The following protocols are based on standard Boc-SPPS methodologies, with specific recommendations for coupling this sterically hindered secondary amine.

General Boc-SPPS Workflow

The overall process follows the iterative cycle of deprotection and coupling inherent to Boc-SPPS.

Boc-SPPS Cycle for Incorporating the Morpholine Moiety

Caption: The iterative cycle of Boc-SPPS for peptide elongation.

Detailed Protocol for Coupling (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Due to the sterically hindered nature of the secondary amine within the morpholine ring, standard coupling conditions may result in low yields. The use of more potent coupling reagents is highly recommended.[4]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Pre-activation of the Building Block:

-

In a separate vessel, dissolve 3 equivalents of (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate in DMF.

-

Add 2.9 equivalents of HATU or HBTU.

-

Add 6 equivalents of DIEA or 2,4,6-Collidine.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated solution of the morpholine building block to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. For challenging couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. Note that the Kaiser test will not give a positive result for the newly coupled secondary amine of the morpholine ring. A subsequent coupling with a standard amino acid will be required to confirm the successful incorporation of the morpholine unit.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.

Deprotection of the Boc Group

The Boc protecting group on the exocyclic amine of the morpholine moiety is removed under standard acidic conditions.

Materials:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., Triisopropylsilane (TIS) or water, typically 2.5-5%)

Protocol:

-

Wash the resin with DCM (3x).

-

Add a solution of 25-50% TFA in DCM containing a scavenger to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove residual acid and byproducts.

-

Proceed to the neutralization step for the next coupling cycle.

Section 3: Cleavage and Purification of Morpholine-Containing Peptides

Cleavage from the Resin

The final cleavage of the peptide from the solid support and removal of side-chain protecting groups is performed using a strong acid cocktail.

Materials:

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Thioanisole (depending on the amino acid composition of the peptide)

-

Cold diethyl ether

Protocol:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude morpholine-containing peptide is typically achieved by reverse-phase HPLC (RP-HPLC).[5][6]

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 stationary phase |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 30 minutes) |

| Detection | UV absorbance at 214 nm and 280 nm |

| Flow Rate | Dependent on column dimensions (e.g., 1 mL/min for analytical scale) |

The incorporation of the morpholine moiety may alter the retention time of the peptide compared to its linear analog, generally increasing its hydrophilicity.

Section 4: Characterization of Morpholine-Containing Peptides

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the identity and purity of the synthesized peptide.[7]

Expected Mass Spectrometry Fragmentation

Caption: General fragmentation pattern in MS/MS analysis.